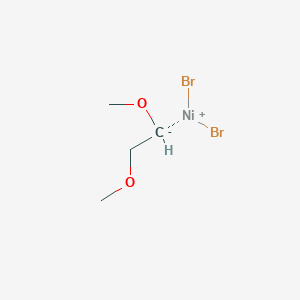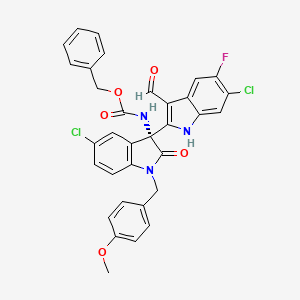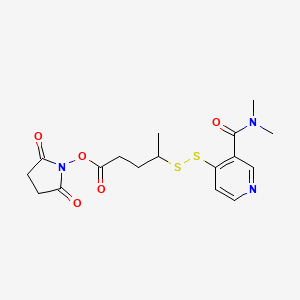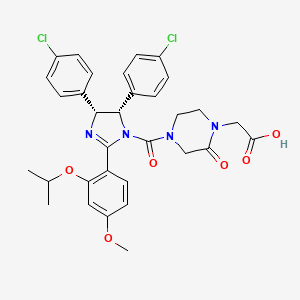
(Z)-N-benzylidene-4,4-difluorocyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-benzylidene-4,4-difluorocyclohexane-1-carboxamide is an organic compound characterized by the presence of a benzylidene group attached to a cyclohexane ring, which is further substituted with two fluorine atoms and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-benzylidene-4,4-difluorocyclohexane-1-carboxamide typically involves the condensation of 4,4-difluorocyclohexanone with benzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine intermediate, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(Z)-N-benzylidene-4,4-difluorocyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The fluorine atoms on the cyclohexane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used to replace the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted cyclohexane derivatives.
科学的研究の応用
(Z)-N-benzylidene-4,4-difluorocyclohexane-1-carboxamide has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of (Z)-N-benzylidene-4,4-difluorocyclohexane-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
類似化合物との比較
Similar Compounds
N-benzylidene-4,4-difluorocyclohexane-1-carboxamide: Lacks the (Z)-configuration, which may affect its reactivity and binding properties.
N-benzylidene-4-fluorocyclohexane-1-carboxamide: Contains only one fluorine atom, leading to different chemical and physical properties.
N-benzylidene-cyclohexane-1-carboxamide: Does not have any fluorine atoms, resulting in significantly different reactivity and applications.
Uniqueness
The presence of two fluorine atoms and the (Z)-configuration in (Z)-N-benzylidene-4,4-difluorocyclohexane-1-carboxamide distinguishes it from similar compounds
特性
分子式 |
C14H15F2NO |
|---|---|
分子量 |
251.27 g/mol |
IUPAC名 |
N-benzylidene-4,4-difluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H15F2NO/c15-14(16)8-6-12(7-9-14)13(18)17-10-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 |
InChIキー |
ZRPUDFFZZMMBQG-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C(=O)N=CC2=CC=CC=C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11828055.png)




![2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone](/img/structure/B11828071.png)
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11828075.png)
![tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11828080.png)

![Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-](/img/structure/B11828084.png)
![4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine](/img/structure/B11828105.png)
